3-Benzyl-8-hydroxy-2-methylquinazolin-4-one
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Overview
Description
4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones are subsequently treated with ammonia solution to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst, alkylating agents under basic conditions, and nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can lead to various substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression. The compound binds to the active site of the enzyme, leading to conformational changes that inhibit its activity. This results in the accumulation of acetylated histones, which can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A core structure in many biologically active compounds with similar pharmacological properties.
2-Substituted-4(3H)-quinazolinones: Known for their antimicrobial and anticancer activities.
3-Substituted-4(3H)-quinazolinones: Studied for their anti-inflammatory and analgesic effects.
Uniqueness
4(3H)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. Its benzyl and hydroxy groups contribute to its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
3-benzyl-8-hydroxy-2-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-15-13(8-5-9-14(15)19)16(20)18(11)10-12-6-3-2-4-7-12/h2-9,19H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHXZFXNCLEFMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C(=O)N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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